2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether
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Overview
Description
2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether is a complex organic compound featuring multiple chlorine atoms and a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both ether and tetrazole functionalities suggests it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.
Ether Formation: The final step involves the formation of the ether linkage. This can be done by reacting the chlorinated phenyl tetrazole with a suitable phenol derivative under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ether linkage or the tetrazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of methoxy or tert-butoxy substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.
Materials Science: The compound’s unique structure may be explored for use in organic electronics or as a building block for advanced polymers.
Biological Studies: Its potential biological activities, such as antimicrobial or anticancer properties, can be investigated.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether exerts its effects depends on its application:
Biological Activity: The tetrazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atoms may enhance binding affinity through hydrophobic interactions.
Chemical Reactivity: The compound’s reactivity in chemical synthesis is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the ether linkage, which can stabilize transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(4-chlorophenyl)phenyl methyl ether: Lacks the tetrazole ring, which may reduce its biological activity and chemical versatility.
5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazole: Lacks the ether linkage and additional chlorine atoms, potentially affecting its solubility and reactivity.
2,4-Dichlorophenyl methyl ether: Simpler structure with fewer functional groups, limiting its applications compared to the target compound.
Uniqueness
2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether is unique due to its combination of a tetrazole ring, multiple chlorine atoms, and an ether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichloro-5-methoxyphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4O/c1-22-13-7-12(10(16)6-11(13)17)21-14(18-19-20-21)8-2-4-9(15)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKROYJDAACJEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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